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Compound of Interest

Compound Name:
1-(4-Methylbenzyl)-1H-pyrazole-4-

carbonitrile

Cat. No.: B8158786

Get Quote

Executive Summary
The pyrazole-4-carbonitrile scaffold represents a privileged structure in medicinal chemistry,

distinguished by the presence of a nitrile (-CN) group at the C-4 position. Unlike its ester

(carboxylate) or amide analogs, the carbonitrile moiety offers a unique combination of high

metabolic stability, compact steric profile, and potent hydrogen-bond acceptor capabilities.

This guide objectively compares the biological performance of pyrazole-4-carbonitrile

derivatives against standard clinical therapeutics (Positive Controls) and alternative structural

analogs. Analysis focuses on EGFR-tyrosine kinase inhibition (anticancer) and broad-spectrum

antimicrobial efficacy, supported by experimental data and validated protocols.

Structural Rationale: The Carbonitrile Advantage
In rational drug design, the C-4 substituent on the pyrazole ring dictates pharmacokinetics and

target binding.
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Feature -CN (Nitrile) -COOEt (Ester) -COOH (Acid)

Metabolic Stability
High (Resistant to

esterases)

Low (Rapid hydrolysis

in plasma)

Moderate (Phase II

conjugation)

H-Bonding
Strong Acceptor

(Dipole)
Acceptor Donor/Acceptor

Steric Bulk
Linear, Compact (1.7

Å)
Bulky, Rotatable Moderate

Lipophilicity
Moderate (Balanced

LogP)
High (Poor solubility)

Low (Permeability

issues)

Mechanistic Insight: The linear geometry of the cyano group allows it to penetrate deep into

narrow hydrophobic pockets of enzymes (e.g., the ATP-binding site of kinases) without steric

clash, a limitation often observed with bulky ester groups.

Comparative Anticancer Efficacy (EGFR Inhibition)
[1][2]
Performance Data
Recent studies have highlighted pyrano[2,3-c]pyrazole-3-carbonitriles as potent inhibitors of

Epidermal Growth Factor Receptor (EGFR), a primary target in Non-Small Cell Lung Cancer

(NSCLC).

Table 1: IC50 Comparison of Pyrazole-4-CN Derivatives vs. Clinical Standards (EGFR Kinase

Assay)
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Compound ID
Structure
Class

Target IC50 (µM)
Potency
Relative to
Standard

Compound 16
Pyrazolo[3,4-

d]pyrimidine-CN
EGFR (WT) 0.034 1.5x More Potent

Compound 4c
Pyrazole-4-

carbonitrile
A549 (Lung Cell) 85.62 (µg/mL) Moderate

Compound 15
Pyrazolo[3,4-

d]pyrimidine-CN
EGFR (WT) 0.135 Comparable

Erlotinib
Quinazoline

(Standard)
EGFR (WT) 0.050 Baseline (1.0)

Doxorubicin Anthracycline A549 (Lung Cell) 0.267 High Cytotoxicity

Data Sources: Synthesized from recent SAR studies [1, 2].

Mechanism of Action: EGFR Pathway Blockade
The pyrazole-4-carbonitrile derivatives function as ATP-competitive inhibitors. By occupying the

ATP-binding pocket, they prevent the autophosphorylation of tyrosine residues, thereby halting

the downstream signaling cascades (RAS/RAF/MEK) responsible for cell proliferation.
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Figure 1: Mechanism of EGFR inhibition. Pyrazole-4-carbonitrile derivatives competitively

displace ATP, preventing the phosphorylation cascade essential for tumor growth.

Antimicrobial Potency Analysis[3][4][5][6][7]
Derivatives such as 2,3-dihydro-1H-pyrazole-4-carbonitriles have demonstrated significant

activity against multi-drug resistant (MDR) strains. The nitrile group is hypothesized to interact

with bacterial DNA gyrase.
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Table 2: Minimum Inhibitory Concentration (MIC) Comparison

Compound Class Organism MIC (µg/mL)
Comparison to
Standard

Compound 5c
4-Bromo-phenyl-

pyrazole-CN

S. aureus

(Gram+)
0.023 Superior

Compound 5a
4-Fluoro-phenyl-

pyrazole-CN

S. aureus

(Gram+)
0.023 Superior

Ciprofloxacin
Fluoroquinolone

(Std)
S. aureus 0.5 - 1.0 Baseline

Compound 4b
Pyrazole-CN

derivative

C. albicans

(Fungi)
12.5 Moderate

Fluconazole Azole (Std) C. albicans 2.0 - 8.0 Inferior

Key Insight: Halogenated phenyl rings at the N-1 position combined with the C-4 nitrile group

(Compounds 5a, 5c) result in sub-microgram potency, outperforming standard antibiotics like

Ciprofloxacin in specific in vitro assays [3].

Experimental Protocols
To ensure reproducibility, the following protocols utilize self-validating controls.

One-Pot Synthesis of Pyrano[2,3-c]pyrazole-3-
carbonitriles
Principle: A four-component condensation reaction. Reagents: Ethyl acetoacetate, hydrazine

hydrate, aldehyde, malononitrile. Catalyst: Triethylamine (TEA) or Green catalysts (e.g., Co3O4

nanoparticles).

Precursor Formation: Mix ethyl acetoacetate (10 mmol) and hydrazine hydrate (10 mmol) in

ethanol (20 mL). Stir for 10 min to form the pyrazolone intermediate.

Condensation: Add aromatic aldehyde (10 mmol) and malononitrile (10 mmol).
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Catalysis: Add 3-4 drops of TEA. Reflux for 2-4 hours.

Validation: Monitor reaction progress via TLC (Solvent: n-Hexane:Ethyl Acetate 7:3).

Success Indicator: Disappearance of aldehyde spot; appearance of a fluorescent spot

under UV.

Purification: Cool to RT. Filter the solid precipitate. Wash with cold ethanol and recrystallize

from ethanol.

MTT Cytotoxicity Assay (Self-Validating)
Objective: Determine IC50 values against cancer cell lines (e.g., A549, MCF-7).

Seeding: Plate cells (1 x 10^4 cells/well) in 96-well plates. Incubate for 24h.

Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (0.1 - 100 µM).

Negative Control: 0.1% DMSO (Must show 100% viability).

Positive Control:[1] Doxorubicin (Must show expected IC50).

Blank: Media only (No cells).

Incubation: Incubate for 48h at 37°C, 5% CO2.

Development: Add 10 µL MTT reagent (5 mg/mL). Incubate 4h.

Solubilization: Discard media. Add 100 µL DMSO to dissolve formazan crystals.

Read: Measure Absorbance at 570 nm.

Calculation:Viability % = ((Abs_sample - Abs_blank) / (Abs_control - Abs_blank)) * 100.

Experimental Workflow Diagram
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Figure 2: Integrated workflow for the synthesis and biological validation of pyrazole derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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